molecular formula C14H14N4O3 B11839914 6'-(3-Ethylureido)-[3,3'-bipyridine]-5-carboxylic acid

6'-(3-Ethylureido)-[3,3'-bipyridine]-5-carboxylic acid

Cat. No.: B11839914
M. Wt: 286.29 g/mol
InChI Key: COHPPYYIBHNRJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6’-(3-Ethylureido)-[3,3’-bipyridine]-5-carboxylic acid is a complex organic compound belonging to the bipyridine family Bipyridines are well-known for their ability to act as ligands, forming stable complexes with various metal ions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6’-(3-Ethylureido)-[3,3’-bipyridine]-5-carboxylic acid typically involves the coupling of pyridine derivatives. Common methods include:

Industrial Production Methods: Industrial production of this compound may involve scaling up the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to achieve high yields and purity.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products:

Scientific Research Applications

6’-(3-Ethylureido)-[3,3’-bipyridine]-5-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic properties.

    Biology: Investigated for its potential as a bioactive molecule, particularly in the development of new drugs or therapeutic agents.

    Medicine: Explored for its potential in medicinal chemistry, including its role in drug design and development.

    Industry: Utilized in the synthesis of advanced materials, such as polymers and supramolecular structures

Mechanism of Action

The mechanism by which 6’-(3-Ethylureido)-[3,3’-bipyridine]-5-carboxylic acid exerts its effects is primarily through its ability to coordinate with metal ions. This coordination can influence various molecular targets and pathways, including:

Comparison with Similar Compounds

Uniqueness: 6’-(3-Ethylureido)-[3,3’-bipyridine]-5-carboxylic acid stands out due to its unique ethylureido and carboxylic acid functional groups, which can impart distinct chemical reactivity and binding properties compared to other bipyridine derivatives.

Properties

Molecular Formula

C14H14N4O3

Molecular Weight

286.29 g/mol

IUPAC Name

5-[6-(ethylcarbamoylamino)pyridin-3-yl]pyridine-3-carboxylic acid

InChI

InChI=1S/C14H14N4O3/c1-2-16-14(21)18-12-4-3-9(8-17-12)10-5-11(13(19)20)7-15-6-10/h3-8H,2H2,1H3,(H,19,20)(H2,16,17,18,21)

InChI Key

COHPPYYIBHNRJA-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)NC1=NC=C(C=C1)C2=CC(=CN=C2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.